molecular formula C10H12N3O5P B14185738 {[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid CAS No. 1086386-42-6

{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid

Cat. No.: B14185738
CAS No.: 1086386-42-6
M. Wt: 285.19 g/mol
InChI Key: PUZYUQXVGHEZPT-UHFFFAOYSA-N
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Description

{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone moiety linked to a phosphonic acid group via an ethoxy bridge, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid typically involves the following steps:

    Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors to form the benzotriazinone ring.

    Attachment of the Ethoxy Linker: The ethoxy group is introduced through an etherification reaction.

    Introduction of the Phosphonic Acid Group: The final step involves the phosphorylation of the ethoxy group to form the phosphonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the benzotriazinone ring or the phosphonic acid group.

    Substitution: The ethoxy linker can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in the study of biological systems.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid involves its interaction with specific molecular targets. The benzotriazinone moiety may interact with enzymes or receptors, while the phosphonic acid group can participate in binding to metal ions or other molecules. These interactions can modulate biochemical pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    {[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid: Unique due to its combination of benzotriazinone and phosphonic acid groups.

    This compound analogs: Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1086386-42-6

Molecular Formula

C10H12N3O5P

Molecular Weight

285.19 g/mol

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)ethoxymethylphosphonic acid

InChI

InChI=1S/C10H12N3O5P/c14-10-8-3-1-2-4-9(8)11-12-13(10)5-6-18-7-19(15,16)17/h1-4H,5-7H2,(H2,15,16,17)

InChI Key

PUZYUQXVGHEZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCOCP(=O)(O)O

Origin of Product

United States

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